molecular formula C10H12N2O2 B1517053 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 1019443-34-5

3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No. B1517053
CAS RN: 1019443-34-5
M. Wt: 192.21 g/mol
InChI Key: AJYLOTZSOPLMDB-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21448 . It is related to aminophenyl compounds .

Scientific Research Applications

Fluorescence Sensing of Reactive Oxygen Species

This compound is utilized in fluorescence-based assays to detect reactive oxygen species (ROS). The fluorescence response of related compounds indicates potential applications in measuring various ROS, such as hydrogen peroxide and hydroxyl radicals, which are crucial in biological and environmental studies .

Boronic Acid Derivative Applications

While not directly mentioned, the structure suggests potential utility in boronic acid derivative applications. Boronic acids interact with diols and Lewis bases, leading to use in sensing applications, biological labeling, protein manipulation, and development of therapeutics .

Schiff Base Formation for Biological Activity

Compounds with similar aminophenyl groups are known to form Schiff bases, which have a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in pharmaceutical research .

properties

IUPAC Name

3-[(3-aminophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-3-1-2-8(6-9)7-12-4-5-14-10(12)13/h1-3,6H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLOTZSOPLMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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